![molecular formula C18H17N3O4S B1223705 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B1223705.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide is a benzodioxine.
Scientific Research Applications
Antibacterial and Antifungal Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide and its derivatives have been explored for their antibacterial and antifungal properties. For instance, derivatives of this compound have demonstrated significant antibacterial activity against various bacterial strains. Notably, the derivative 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide exhibited potent antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA), suggesting its potential as a therapeutic agent against resistant bacterial strains (Chaudhari et al., 2020). Additionally, compounds synthesized from N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide and related structures have shown promising antibacterial and antifungal potential, with some compounds like 2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide displaying good antimicrobial potential with low hemolytic activity (Abbasi et al., 2020).
Antidiabetic Applications
The molecule and its derivatives have also been investigated for their antidiabetic properties. A series of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl) acetamides were synthesized and evaluated for their antidiabetic potential. These compounds showed varying levels of inhibitory activities against the α-glucosidase enzyme, indicating their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023).
properties
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide |
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Molecular Formula |
C18H17N3O4S |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H17N3O4S/c1-23-12-3-4-13-14(9-12)21-18(20-13)26-10-17(22)19-11-2-5-15-16(8-11)25-7-6-24-15/h2-5,8-9H,6-7,10H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
UDKHFRSECDGNEQ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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